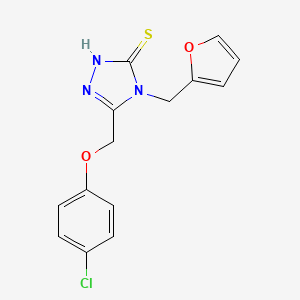
N-butyl-N'-(5-chloro-2-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is a chemical compound with the molecular formula C13H17ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Scientific Research Applications
Photochemistry in Agriculture The study of the photochemistry of related organophosphorus compounds, such as butamifos, demonstrates their potential use in agriculture. These compounds undergo photoinduced intramolecular oxygen transfer, leading to the formation of various polar compounds, as evidenced by LC-MS analysis (Katagi, 1993).
Anticancer Activity and Molecular Docking Research on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides reveals their potential in vitro anticancer activity. These complexes show reactivity towards DNA and protein BSA, indicating a promising avenue for the development of new anticancer agents (Zheng et al., 2015).
Neuroinflammation Imaging Compounds such as 11C-ER176, related to N-butyl-N'-(5-chloro-2-methylphenyl)oxamide, are used in PET imaging of neuroinflammation biomarkers. These compounds show sensitivity to genetic polymorphisms in vivo and could be instrumental in detecting abnormalities in patients (Ikawa et al., 2017).
Colorimetric and Fluorescent Sensing Certain derivatives of this compound have been used in developing colorimetric and fluorescent chemosensors. These sensors can detect specific metal ions, such as Cu(II), through colorimetric methods and emission shifts, demonstrating their utility in chemical sensing and environmental monitoring (Xu et al., 2005).
Synthetic and Structural Chemistry The synthesis and structural investigation of various oxamide derivatives, including those similar to this compound, contribute to our understanding of intramolecular hydrogen bonding. This knowledge is crucial in the design of new compounds with specific physical and chemical properties (Martínez-Martínez et al., 1998).
Antimicrobial Applications Some N,N'-bis(substituted)oxamide derivatives show potential as antimicrobial agents. Research in this area focuses on synthesizing new compounds and evaluating their antibacterial and antifungal activities, which can lead to the development of new treatments for infections (Desai et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, including its polarity, charge distribution, and functional groups .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N1-butyl-N2-(5-chloro-2-methylphenyl)oxalamide in animal models have not been extensively studied . Potential threshold effects, as well as any toxic or adverse effects at high doses, remain to be investigated .
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles remain to be investigated .
properties
IUPAC Name |
N-butyl-N'-(5-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-4-7-15-12(17)13(18)16-11-8-10(14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZGMKQVVOMYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)
![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)
![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)
![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)
![(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2883967.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2883969.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)